Pentyl 2-thiocyanatopropanoate
Description
Pentyl 2-thiocyanatopropanoate is an organic ester derivative characterized by a thiocyanate (-SCN) functional group attached to the second carbon of a propanoate backbone, with a pentyl ester moiety. This compound belongs to the class of thiocyanate esters, which are valuable intermediates in organic synthesis due to the reactivity of the thiocyanate group. The pentyl chain enhances lipophilicity, influencing solubility and interaction with organic matrices . Applications span material science and pharmaceutical research, leveraging the thiocyanate group’s versatility in forming sulfur-containing derivatives or participating in cycloaddition reactions .
Properties
CAS No. |
5349-45-1 |
|---|---|
Molecular Formula |
C9H15NO2S |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
pentyl 2-thiocyanatopropanoate |
InChI |
InChI=1S/C9H15NO2S/c1-3-4-5-6-12-9(11)8(2)13-7-10/h8H,3-6H2,1-2H3 |
InChI Key |
PZTYPGZCKTWAAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(C)SC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-thiocyanatopropanoate typically involves the reaction of pentanol with thiocyanate and propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and a reaction time of 4-6 hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-thiocyanatopropanoate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonate derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or sodium halides are employed under mild conditions.
Major Products
Oxidation: Sulfonate esters.
Reduction: Alcohol derivatives.
Substitution: Amine or halide-substituted esters.
Scientific Research Applications
Pentyl 2-thiocyanatopropanoate has several applications in scientific research:
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentyl 2-thiocyanatopropanoate involves its interaction with specific molecular targets. The thiocyanate group can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Key Differences :
- Reactivity: The thiocyanate group (-SCN) exhibits dual nucleophilic-electrophilic behavior, unlike the purely electrophilic dichloro (-Cl) or cyano (-CN) groups.
- Applications : Dichloro derivatives are prioritized in pesticidal formulations due to halogen stability, while thiocyanates are favored in medicinal chemistry for sulfur-containing bioactive molecules .
Thiocyanate Esters with Shorter Alkyl Chains
Alkyl chain length modulates physical properties and reactivity:
| Compound | Alkyl Group | Molecular Weight | Solubility (Water) | Applications | Reference |
|---|---|---|---|---|---|
| Methyl 3-phenyl-2-thiocyanatopropanoate | Methyl | ~235.3 | Low | Pharmaceutical intermediates | |
| Ethyl 2-thiocyanatopropanoate | Ethyl | ~159.2 (est.) | Moderate | Solvent-assisted synthesis | — |
| This compound | Pentyl | ~217.3 (est.) | Very low | Lipid-soluble drug delivery |
Key Differences :
- Lipophilicity : The pentyl chain significantly increases hydrophobicity compared to methyl or ethyl analogs, making it suitable for lipid membrane penetration in drug delivery systems .
- Volatility : Shorter-chain thiocyanates (e.g., methyl) evaporate faster, limiting their use in high-temperature reactions compared to pentyl derivatives .
Functional Group Analogues
Substituting -SCN with other groups alters chemical behavior:
| Compound | Functional Group | Key Properties | Reference |
|---|---|---|---|
| This compound | -SCN | Forms disulfides, reacts with amines | |
| Pentyl 2-aminopropanoate | -NH2 | Base-sensitive, peptide synthesis | |
| Pentyl 2-nitropropanoate | -NO2 | Oxidizing agent, explosive intermediates | — |
Key Differences :
- Stability: Thiocyanates are less prone to hydrolysis than nitro (-NO2) or amino (-NH2) derivatives under acidic conditions .
- Biological Activity: Amino derivatives are more likely to interact with enzymes (e.g., proteases), while thiocyanates may inhibit metalloenzymes via sulfur coordination .
Biological Activity
Pentyl 2-thiocyanatopropanoate is a compound of interest in various biological and pharmacological studies, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula . The presence of the thiocyanate group () is significant as it often influences the compound's reactivity and biological interactions.
Mechanisms of Biological Activity
1. Antimicrobial Properties:
this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that thiocyanates can disrupt microbial cell membranes, leading to cell lysis. This property is particularly valuable in developing new antimicrobial agents.
2. Antioxidant Activity:
The compound exhibits antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals, thereby contributing to overall cellular health.
3. Anti-inflammatory Effects:
Studies have shown that this compound may modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Antioxidant | Reduces oxidative stress markers | |
| Anti-inflammatory | Decreases IL-6 and TNF-alpha levels |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound involved testing against several bacterial strains, including E. coli and S. aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL, highlighting its potential as a natural preservative in food products.
Case Study 2: In Vivo Anti-inflammatory Study
In an animal model of inflammation, administration of this compound led to a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of inflammatory cytokines, suggesting its efficacy in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
